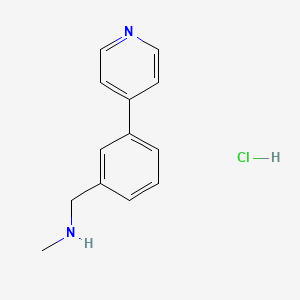

N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanamine hydrochloride

Description

N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanamine hydrochloride is a secondary amine hydrochloride salt featuring a methyl group attached to the nitrogen atom and a 3-(pyridin-4-yl)phenyl substituent. The pyridinyl group enhances aromatic interactions in biological systems, while the hydrochloride salt improves aqueous solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

N-methyl-1-(3-pyridin-4-ylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2.ClH/c1-14-10-11-3-2-4-13(9-11)12-5-7-15-8-6-12;/h2-9,14H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXGLYJGTZQZIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)C2=CC=NC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Process

Reductive amination is the key synthetic route and typically proceeds as follows:

Step 1: Formation of an imine or iminium intermediate

The carbonyl group of a 3-(pyridin-4-yl)benzaldehyde or related precursor reacts with methylamine under controlled conditions to form an imine intermediate.Step 2: Reduction of the imine intermediate

The imine is subsequently reduced to the corresponding secondary amine. Common reducing agents include sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride (NaBH(OAc)3), or catalytic hydrogenation (H2 with Pd/C catalyst).Step 3: Formation of hydrochloride salt

The free base amine is treated with hydrochloric acid (HCl) to yield the hydrochloride salt, enhancing its solubility and stability.

Reaction Conditions and Optimization

Solvents: Methanol, ethanol, or dichloromethane are commonly used solvents for the reductive amination step, providing good solubility for both reactants and intermediates.

Temperature: Mild heating (e.g., 40–60°C) often facilitates imine formation and reduction without decomposing sensitive groups.

pH Control: Slightly acidic conditions favor imine formation, but overly acidic environments can protonate amines and inhibit reaction progress.

Catalysts and Reducing Agents:

- Sodium cyanoborohydride is preferred for its selectivity and mildness.

- Catalytic hydrogenation provides a cleaner reduction but requires specialized equipment.

Alternative Synthetic Routes

Although reductive amination is the primary method, other potential routes include:

Direct alkylation of the corresponding primary amine with methyl halides under basic conditions, though this often leads to over-alkylation or side reactions.

Nucleophilic substitution reactions on halogenated pyridine or phenyl derivatives, followed by methylation.

However, these methods are less commonly employed due to lower selectivity and yield.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Starting material | 3-(Pyridin-4-yl)benzaldehyde or equivalent | Commercially available or synthesized |

| Amination reagent | Methylamine (aqueous or gaseous) | Stoichiometric or slight excess |

| Reducing agent | Sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2, Pd/C) | NaBH3CN preferred for mild conditions |

| Solvent | Methanol, ethanol, or dichloromethane | Depends on solubility and scale |

| Temperature | 40–60°C | Optimized for reaction rate and selectivity |

| Reaction time | 4–24 hours | Dependent on scale and method |

| Work-up | Acidification with HCl to form hydrochloride salt | Ensures product stability |

| Purification | Recrystallization or chromatography | To achieve high purity |

| Yield | Typically 70–85% | Varies with optimization |

Research Findings and Literature Insights

The reductive amination approach is widely validated for synthesizing secondary amines with aromatic substituents, including pyridine rings, due to its efficiency and selectivity.

Studies show that using sodium cyanoborohydride provides high yields with minimal side products, especially when the reaction is performed under controlled pH and temperature.

Catalytic hydrogenation offers a cleaner alternative but requires hydrogenation equipment and careful control to avoid over-reduction of aromatic rings.

The hydrochloride salt form is preferred for enhanced solubility and stability , facilitating handling and storage in research and industrial contexts.

While specific detailed synthetic protocols for this exact compound are limited in public literature, the synthesis aligns with standard methods for related phenylpyridine amines.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanone, while reduction may produce N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanol .

Scientific Research Applications

Chemical Properties and Structure

N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanamine hydrochloride has the molecular formula and a molecular weight of 198.26 g/mol. The compound features a pyridine ring, which is known for its biological activity, particularly in receptor interactions.

Pharmacological Studies

This compound has been investigated for its potential as a pharmacological agent. It is related to compounds that act on various neurotransmitter systems, making it a candidate for studying conditions such as anxiety, depression, and neurodegenerative diseases.

Case Study: Neurokinin Receptor Antagonism

Research has shown that related pyridine derivatives can function as neurokinin receptor antagonists, which are valuable in treating migraines, chronic pain, and other neurological disorders. The structure of this compound suggests it may exhibit similar properties due to its ability to interact with neurokinin receptors .

Drug Development

The compound has been explored in the context of drug design due to its favorable lipophilicity and potency against certain biological targets. Structure-activity relationship (SAR) studies indicate that modifications to the pyridine and phenyl groups can enhance activity and selectivity for specific receptors .

Table 1: Structure-Activity Relationship Findings

| Compound Variant | Activity (IC50) | Target Receptor |

|---|---|---|

| Original Compound | 72 nM | NAPE-PLD |

| Variant A | 20 nM | Neurokinin 1 |

| Variant B | 50 nM | GlyT1 |

Neuropharmacological Research

The compound's ability to modulate neurotransmitter systems positions it as a candidate for research into cognitive enhancement and mood regulation. Studies suggest that compounds like this compound may influence levels of neurotransmitters such as serotonin and dopamine, potentially leading to therapeutic effects in mood disorders .

Mental Health Disorders

Given its interaction with neurokinin receptors and potential effects on neurotransmitter systems, this compound may offer therapeutic benefits in treating anxiety disorders and depression.

Pain Management

The compound's relation to neurokinin receptor antagonism indicates it could be beneficial in managing chronic pain conditions, including migraine and other neuropathic pain syndromes .

Mechanism of Action

The mechanism of action of N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their physicochemical properties, and research findings:

| Compound Name | Molecular Formula | Molecular Weight | Melting Point | Key Structural Features | Pharmacological/Synthetic Notes |

|---|---|---|---|---|---|

| N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanamine hydrochloride (Target Compound) | C₁₃H₁₅ClN₂* | ~235.7† | Not reported | Pyridin-4-ylphenyl backbone, N-methylamine, hydrochloride salt | Likely synthesized via reductive amination or nucleophilic substitution; potential CNS activity . |

| N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride | C₁₁H₁₄ClN₃ | 223.70 | Not reported | Pyrazole ring replaces pyridine; similar amine backbone | Used in ligand design for kinase inhibitors; commercial availability noted (AldrichCPR) . |

| {4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride | C₁₄H₁₃ClN₄O | 288.74 | Not reported | Oxadiazole linker between phenyl and pyridine; enhances rigidity | Structural rigidity may improve receptor binding; used in antimicrobial studies . |

| (3-Methyl-2-thienyl)methylamine hydrochloride | C₁₂H₁₅ClN₂S | 266.78 | Not reported | Thienyl and pyridinyl groups; sulfur atom introduces polarity | Explored in antiviral and antibacterial agents; Parchem Chemicals supplies this compound . |

| N-Methyl-1-(4,5,6,8-tetrahydrothieno[2,3-c]oxepin-8-yl)methanamine hydrochloride | C₁₂H₁₈ClNOS | 275.80 | Not reported | Fused thieno-oxepin ring system; complex heterocyclic scaffold | Synthesized via column chromatography (73.2 mg yield); potential antipsychotic applications . |

| N-Methyl-1-(3-(methylthio)phenyl)methanamine hydrochloride | C₉H₁₄ClNS | 211.73 | Not reported | Methylthio substituent instead of pyridine; simpler aromatic system | Higher structural similarity (93% to target compound); used in SAR studies . |

*Inferred formula; †Calculated based on C₁₃H₁₅N₂ + HCl.

Structural and Functional Insights

- Pyridine vs. Heterocyclic Replacements: Pyridinyl groups (as in the target compound) enhance π-π stacking in receptor binding compared to pyrazoles () or thienyl groups (). Methylthio substituents () increase lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .

- Synthetic Yields and Methods: The thieno-oxepin derivative () was synthesized with a 73.2 mg yield using DCM/MeOH gradient chromatography, while nitrofuran analogs () achieved 53% yields via HCl salt crystallization .

- Pharmacological Potential: Compounds with fused heterocycles (e.g., thieno-oxepin in ) are prioritized in antipsychotic research due to TAAR1 agonist activity . The target compound’s pyridinylphenyl scaffold is structurally aligned with kinase inhibitors and antimicrobial agents, though direct activity data is lacking .

Biological Activity

N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanamine hydrochloride is a chemical compound with significant potential in biological research and medicinal chemistry. With the molecular formula C13H15ClN2, this compound is a derivative of methanamine and is recognized for its diverse biological activities, particularly in enzyme interactions and receptor modulation. This article provides a comprehensive review of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

- Molecular Formula : C13H15ClN2

- CAS Number : 1261236-62-7

- Molecular Weight : 250.73 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. These interactions can lead to modulation of biological pathways, which may have therapeutic implications in conditions such as inflammation and cancer.

Structure-Activity Relationship (SAR)

Research has demonstrated that the structural modifications of the compound significantly influence its biological activity. For instance, substituents on the pyridine ring can alter potency and selectivity towards specific targets. A study highlighted that electron-donating groups at the para position enhanced activity, while electron-withdrawing groups diminished it .

Table 1: Summary of Structure-Activity Relationships

| Compound Variant | Substituent Type | Activity (IC50) |

|---|---|---|

| Base Compound | - | - |

| Para Methyl | Electron Donor | 72 nM |

| Para Chloro | Electron Acceptor | Not Active |

| 3-Pyridyl | Heteroaryl | Decreased Activity |

| N-Methyl | Maintains Potency | Significant |

Case Studies

- Anti-inflammatory Activity : A series of experiments were conducted to assess the anti-inflammatory properties of this compound. The compound showed promising results in inhibiting LPS-induced NF-κB/AP-1 reporter activity, indicating its potential as an anti-inflammatory agent .

- Cancer Research : In various studies, this compound has been evaluated for its anticancer properties. It was found to inhibit cell proliferation in several cancer cell lines, suggesting a role in cancer therapeutics .

- Neuropharmacology : The compound's interaction with neuroreceptors has been investigated, revealing potential use in modulating neurological disorders. It was shown to affect neurotransmitter release and receptor signaling pathways .

Toxicity and Safety Profile

While exploring the biological activities, it is essential to consider the toxicity profile of this compound. Reports indicate that long-term exposure may lead to respiratory issues and other health concerns due to its irritant nature . Therefore, careful handling and further toxicological studies are warranted.

Q & A

Q. What are the recommended methods for synthesizing and purifying N-Methyl-1-(3-(pyridin-4-yl)phenyl)methanamine hydrochloride?

Synthesis typically involves reductive amination between 3-(pyridin-4-yl)benzaldehyde and methylamine, followed by HCl salt formation. Purification often employs recrystallization from ethanol/water mixtures or column chromatography using silica gel (C18 reverse-phase for polar intermediates). Purity verification requires HPLC with UV detection (e.g., λmax ~255 nm, as seen in analogous compounds ). Ensure ≥98% purity via analytical HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Structural confirmation : Use 1H/13C NMR (DMSO-d6 or CDCl3) to confirm amine proton shifts (~2.5 ppm for N-methyl) and aromatic pyridinyl signals (8.5–7.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]+ for C13H14ClN2 requires m/z 245.0845) .

- Purity : Quantify via HPLC with a C18 column, comparing retention times to standards .

Q. What safety protocols are critical when handling this compound in the lab?

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use OV/AG/P99 respirators if aerosolization occurs .

- Ventilation : Work in a fume hood to avoid inhalation. Avoid drainage contamination due to potential aquatic toxicity .

- Storage : Keep at -20°C in airtight containers for long-term stability .

Q. How can researchers address the lack of published data on stability and reactivity?

Conduct accelerated stability studies under varying pH, temperature, and light conditions. Use TGA/DSC to determine decomposition temperatures and HPLC to monitor degradation products .

Advanced Research Questions

Q. What pharmacological targets or mechanisms are associated with this compound?

Structural analogs (e.g., N-Methyl-1-(pyridin-4-yl)methanamine) inhibit CYP51 and CYP5122A1 enzymes in Leishmania species, suggesting potential antiparasitic applications. Target engagement can be validated via enzyme inhibition assays (IC50 determination) and molecular docking studies .

Q. How can structural modifications enhance bioavailability or activity?

- Bioisosteric replacement : Substitute the pyridinyl ring with isoxazole or oxadiazole moieties to improve metabolic stability (e.g., as in {4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanamine hydrochloride) .

- Prodrug design : Convert the amine to a carbamate or amide for enhanced cell permeability, followed by enzymatic cleavage in vivo .

Q. What strategies resolve contradictions in toxicological data across literature sources?

- In vitro assays : Perform MTT assays on HepG2 cells to assess cytotoxicity (LD50).

- In vivo studies : Follow OECD 423 guidelines for acute oral toxicity in rodent models, comparing results to structurally related compounds (e.g., phenylalanine derivatives) .

Q. How can computational modeling predict interaction with biological targets?

Use Schrödinger’s Glide for docking simulations against CYP51 (PDB: 3L4D) or homology models. Validate predictions with SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .

Q. What analytical methods quantify trace impurities or degradation products?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.